molecular formula C20H21N3O3S B2893028 N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide CAS No. 895804-04-3

N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide

Cat. No.: B2893028
CAS No.: 895804-04-3
M. Wt: 383.47
InChI Key: CNASRHCBWZPLOB-UHFFFAOYSA-N
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Description

N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide is a chemical compound that has garnered attention in scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a methoxypyridazinyl group attached to a phenyl ring, which is further connected to a trimethylbenzenesulfonamide moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.

Mechanism of Action

The mechanism of action of N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, including inhibition of enzyme activity, alteration of receptor function, and modulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. The presence of the methoxypyridazinyl group enhances its binding affinity to specific molecular targets, while the trimethylbenzenesulfonamide moiety contributes to its stability and solubility. These features make it a valuable compound in various scientific research and industrial applications.

Properties

IUPAC Name

N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-13-10-14(2)20(15(3)11-13)27(24,25)23-17-7-5-6-16(12-17)18-8-9-19(26-4)22-21-18/h5-12,23H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNASRHCBWZPLOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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